molecular formula C31H30FNO3 B10861337 [(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone

[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone

Cat. No.: B10861337
M. Wt: 483.6 g/mol
InChI Key: JIWBEKKHQWSDNN-VWLOTQADSA-N
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Description

SR12418 is a synthetic ligand specifically targeting the nuclear receptors REV-ERBα and REV-ERBβ. These receptors play crucial roles in regulating various physiological processes, including circadian rhythm, metabolism, and inflammation. SR12418 has shown potential in research related to autoimmune diseases and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR12418 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired specificity and activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of SR12418 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves scaling up the reaction volumes, using industrial-grade equipment, and implementing stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: SR12418 primarily undergoes ligand-receptor binding reactions. It does not typically participate in common organic reactions like oxidation, reduction, or substitution under physiological conditions. its stability and activity can be influenced by the presence of other biochemical entities in the cellular environment .

Common Reagents and Conditions: The primary reagents involved in the synthesis of SR12418 include organic solvents, catalysts, and specific reactants required for each step of the synthetic route. The conditions are carefully controlled to maintain the integrity of the compound and achieve the desired activity .

Major Products Formed: The major product formed from the synthesis of SR12418 is the active ligand itself. During its application in biological systems, it forms complexes with REV-ERBα and REV-ERBβ, leading to the modulation of gene expression and subsequent physiological effects .

Scientific Research Applications

SR12418 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

SR12418 exerts its effects by binding to the ligand-binding domains of REV-ERBα and REV-ERBβ. This binding induces a conformational change in the receptors, leading to the recruitment of corepressor proteins and subsequent repression of target gene expression. The modulation of gene expression by SR12418 affects various physiological processes, including circadian rhythm, metabolism, and inflammation .

Comparison with Similar Compounds

  • SR9009
  • SR9011
  • GSK4112

Comparison: SR12418 is unique in its high specificity and potency for REV-ERBα and REV-ERBβ, with IC50 values of 68 nanomolar and 119 nanomolar, respectively. Compared to similar compounds like SR9009 and SR9011, SR12418 has shown greater efficacy in modulating immune responses and reducing inflammation in experimental models. Its unique chemical structure and binding affinity make it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C31H30FNO3

Molecular Weight

483.6 g/mol

IUPAC Name

[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C31H30FNO3/c1-31(2,3)36-27-15-13-26(14-16-27)35-20-25-18-23-17-24(32)12-11-22(23)19-33(25)30(34)29-10-6-8-21-7-4-5-9-28(21)29/h4-17,25H,18-20H2,1-3H3/t25-/m0/s1

InChI Key

JIWBEKKHQWSDNN-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)OC[C@@H]2CC3=C(CN2C(=O)C4=CC=CC5=CC=CC=C54)C=CC(=C3)F

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=C(CN2C(=O)C4=CC=CC5=CC=CC=C54)C=CC(=C3)F

Origin of Product

United States

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